molecular formula C9H12ClNO B13269409 2-(3-Chloro-phenoxy)-propylamine

2-(3-Chloro-phenoxy)-propylamine

Cat. No.: B13269409
M. Wt: 185.65 g/mol
InChI Key: OQUPPUVKQSGOEL-UHFFFAOYSA-N
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Description

1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE is a chemical compound with the molecular formula C9H12ClNO It is known for its unique structure, which includes an aminopropyl group attached to a chlorobenzene ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE typically involves the reaction of 3-chlorophenol with 1-chloro-2-propanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol is replaced by the aminopropyl group, forming the desired ether linkage.

Industrial Production Methods: In an industrial setting, the production of 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE undergoes various chemical reactions, including:

    Oxidation: The aminopropyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The chlorobenzene ring may also participate in π-π stacking interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    1-[(1-AMINOPROPAN-2-YL)OXY]-3-BROMOBENZENE: Similar structure but with a bromine atom instead of chlorine.

    1-[(1-AMINOPROPAN-2-YL)OXY]-3-FLUOROBENZENE: Contains a fluorine atom in place of chlorine.

    1-[(1-AMINOPROPAN-2-YL)OXY]BENZENE: Lacks the halogen substituent on the benzene ring.

Uniqueness: 1-[(1-AMINOPROPAN-2-YL)OXY]-3-CHLOROBENZENE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-(3-chlorophenoxy)propan-1-amine

InChI

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3

InChI Key

OQUPPUVKQSGOEL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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